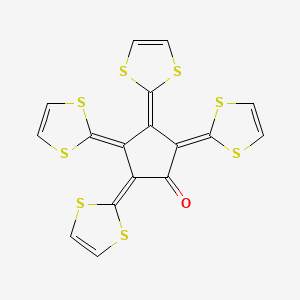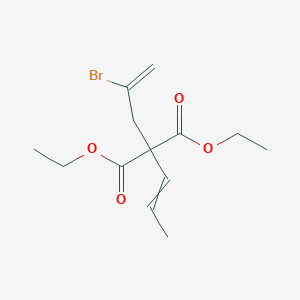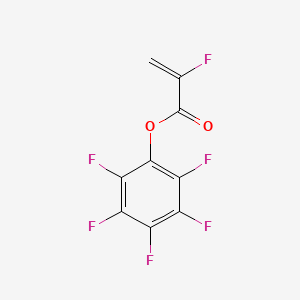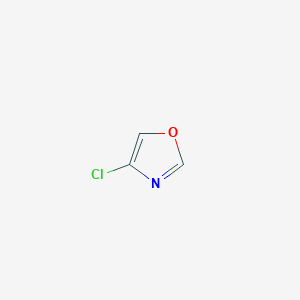![molecular formula C16H13NO2S B14295213 Methyl [(acridin-9-yl)sulfanyl]acetate CAS No. 112827-75-5](/img/structure/B14295213.png)
Methyl [(acridin-9-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(acridin-9-yl)sulfanyl]acetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . The unique planar structure of acridine allows it to intercalate with DNA, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with thiol-containing compounds. One common method involves the reaction of acridine-9-thiol with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(acridin-9-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA-protein interactions.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mecanismo De Acción
The primary mechanism of action of methyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This leads to DNA damage and cell death, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar anti-cancer properties.
Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
Methyl [(acridin-9-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic chemistry and potential biological activities.
Propiedades
Número CAS |
112827-75-5 |
|---|---|
Fórmula molecular |
C16H13NO2S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
methyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C16H13NO2S/c1-19-15(18)10-20-16-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
Clave InChI |
CIRDECYOIWQOAF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

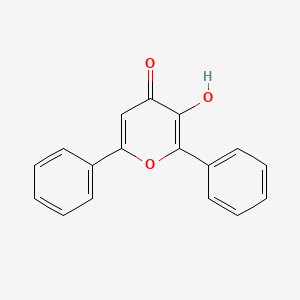
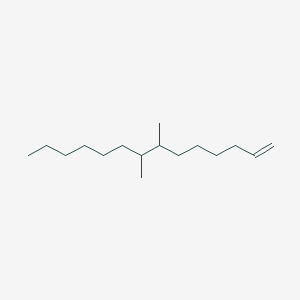
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
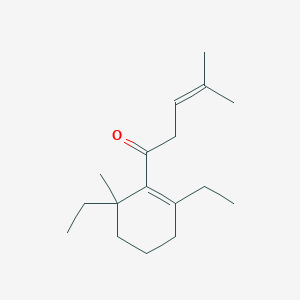
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
